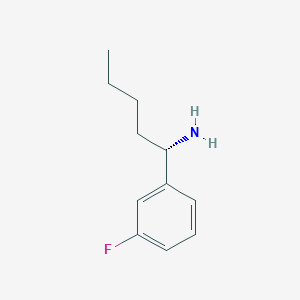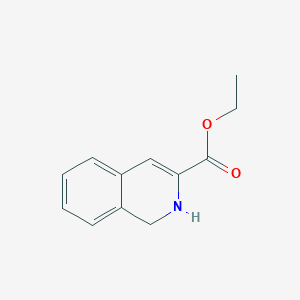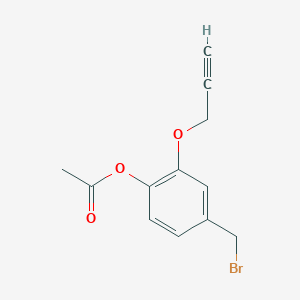
4-Acetyl-2-chlorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2-chlorobenzaldehyde is an organic compound with the molecular formula C9H7ClO2 It is a derivative of benzaldehyde, featuring both an acetyl group and a chlorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Acetyl-2-chlorobenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-2-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-acetyl-2-chlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield 4-acetyl-2-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines under basic conditions.
Major Products:
Oxidation: 4-Acetyl-2-chlorobenzoic acid.
Reduction: 4-Acetyl-2-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2-chlorobenzaldehyde largely depends on its chemical reactivity. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary based on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzaldehyde: Shares the chlorine substituent but lacks the acetyl group.
4-Acetylbenzaldehyde: Contains the acetyl group but lacks the chlorine substituent.
2-Chlorobenzaldehyde: Similar structure but with the chlorine atom in a different position.
Eigenschaften
Molekularformel |
C9H7ClO2 |
|---|---|
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
4-acetyl-2-chlorobenzaldehyde |
InChI |
InChI=1S/C9H7ClO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-5H,1H3 |
InChI-Schlüssel |
OOVSFALKOGRJSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)








![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
